1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole

Catalog No.
S12175729
CAS No.
M.F
C12H14FN3
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole

Content Navigation

Product Name

1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C12H14FN3/c1-9-7-12(16(2)15-9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3

InChI Key

PHVSGCSQCFBBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=C(C=C2)F)C

1,3-Dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole is a synthetic organic compound characterized by its pyrazole core structure, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features a dimethyl substitution at positions 1 and 3 of the pyrazole ring, while a 4-fluorobenzylamino group is attached at position 5. This structural configuration contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield reduced derivatives.
  • Substitution Reactions: The compound can also participate in electrophilic substitution reactions with halogens and nitrating agents.

These reactions highlight the compound's versatility and potential for further functionalization.

The biological activity of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole has been explored in various studies. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Specific studies have indicated that similar compounds exhibit significant anti-proliferative effects against various cancer cell lines, suggesting that this compound may share similar therapeutic potentials .

The synthesis of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole typically involves the reaction of 4-fluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine. This reaction is facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under elevated temperatures to promote nucleophilic substitution .

Industrial Production

For large-scale production, continuous flow reactors can be employed to optimize reaction conditions and improve yields. Automated systems enhance efficiency and scalability in the production process.

1,3-Dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly cancer and inflammatory disorders. Additionally, its unique structure may allow for further modifications to enhance efficacy and selectivity.

Interaction studies involving 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole are crucial for understanding its mechanism of action and potential therapeutic applications. Research on similar pyrazole derivatives has indicated interactions with specific biological targets, such as enzymes and receptors involved in disease pathways. These studies often employ techniques such as molecular docking and in vitro assays to evaluate binding affinities and biological effects .

Several compounds share structural similarities with 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole. Here are some notable examples:

Compound NameStructureUnique Features
1,3-DimethylpyrazoleStructureLacks the fluorobenzyl group; primarily studied for its basic properties.
4-FluorobenzylamineStructureA simpler structure; used in various amine syntheses but lacks the pyrazole framework.
5-Amino-1H-pyrazoleStructureContains an amino group; often investigated for anti-inflammatory properties.

Uniqueness

The uniqueness of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole lies in its dual functional groups: the dimethyl substitutions provide stability while the fluorobenzyl moiety may enhance lipophilicity and target specificity compared to other pyrazoles.

Nucleophilic Substitution Strategies for Fluorinated Benzylamine Incorporation

The introduction of the 4-fluorobenzylamino group onto the pyrazole core relies on nucleophilic aromatic substitution (SNAr) or alkylation reactions. A representative approach involves reacting 1,3-dimethyl-1H-pyrazol-5-amine with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating deprotonation of the amine and subsequent nucleophilic attack on the benzyl chloride.

Key Reaction Parameters:

ParameterTypical RangeImpact on Yield
Temperature80–100°CHigher yields at 100°C
SolventDMF, acetonitrileDMF enhances solubility
Reaction Time6–12 hoursProlonged time reduces side products

Quantum mechanical studies on fluorinated benzylamines reveal that ortho-fluorination increases the electrophilicity of the benzyl chloride, accelerating substitution kinetics. This aligns with observations that 4-fluorobenzyl derivatives exhibit faster reaction rates compared to non-fluorinated analogs.

Regioselective Condensation Approaches in Pyrazole Core Formation

The pyrazole scaffold is synthesized via Knorr-type cyclocondensation, leveraging 1,3-dicarbonyl precursors and hydrazines. For 1,3-dimethyl substitution, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate under acidic conditions, yielding 1,3-dimethyl-1H-pyrazol-5-amine as the key intermediate. Regioselectivity is governed by the electronic effects of the methyl groups, which direct hydrazine attack to the less hindered carbonyl carbon.

Mechanistic Insights:

  • Enolate Formation: Deprotonation of acetylacetone generates a resonance-stabilized enolate.
  • Hydrazine Attack: The enolate reacts with hydrazine, forming a hydrazone intermediate.
  • Cyclization: Intramolecular dehydration closes the pyrazole ring, fixing the dimethyl groups at positions 1 and 3.

Recent advancements employ α-cyanoketones as 1,3-dielectrophiles, enabling the incorporation of nitrile groups for further functionalization. For example, 3-aminocrotononitrile condenses with aryl hydrazines to yield 5-aminopyrazoles, which are subsequently alkylated with 4-fluorobenzyl chloride.

Microwave-Assisted Synthesis Optimization for Amino-Functionalized Pyrazoles

Microwave irradiation significantly enhances the efficiency of pyrazole synthesis. A protocol developed by JoVE demonstrates the reaction of 3-aminocrotononitrile with 4-fluorobenzyl hydrazine in 1 M HCl under microwave conditions (150°C, 10–15 minutes), achieving yields of 70–90%. This method circumvents prolonged heating and reduces side reactions such as oxidation or dimerization.

Advantages of Microwave Synthesis:

  • Rapid Heating: Uniform thermal energy distribution minimizes hot spots.
  • Scalability: Gram-scale reactions retain high yields without chromatographic purification.
  • Solvent Economy: Aqueous HCl serves as a green solvent, simplifying waste management.

Comparative studies between conventional and microwave methods reveal a 40% reduction in reaction time and a 15–20% increase in yield for the latter.

Electronic Effects of Fluorine Substituents on Pharmacophore Interactions

The incorporation of fluorine atoms into pharmaceutical compounds has become a cornerstone strategy in modern drug design, with approximately 40% of new pharmaceuticals containing fluorine due to its profound electronic effects [26]. In 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole, the para-fluorine substituent on the benzyl moiety exerts significant electronic influences that modulate pharmacophore interactions [7] [9].

Fluorine's exceptional electronegativity of 4.0 on the Pauling scale creates substantial electronic perturbations within the molecular framework [9]. The carbon-fluorine bond, considered the strongest bond in organic chemistry due to the electronegativity difference, induces dipole moment alterations throughout the molecule [9]. These electronic modifications manifest in several key pharmacological advantages, including enhanced lipophilicity modulation and improved receptor binding characteristics [9].

The electronic effects of the para-fluorine substituent in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole contribute to pharmacophore interactions through multiple mechanisms [7] [8]. The highly electronegative fluorine atom creates favorable conditions for multipolar interactions with protein backbone structures, particularly through carbon-fluorine to carbonyl oxygen interactions [8]. Research has demonstrated that fluorine-backbone interactions can improve inhibitory activity by 5- to 10-fold in certain protein-ligand complexes [8].

The inductive effects generated by the fluorine substituent also influence the pKa characteristics of the compound [7] [9]. The increased acidity resulting from fluorine's electronegativity enhances the bioavailability of amine-containing functional groups, thereby improving pharmacokinetic properties [7]. This electronic modulation proves particularly beneficial for compounds containing secondary amine functionalities, as observed in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole [9].

Structure-activity relationship studies on fluorinated pyrazole derivatives have revealed position-dependent activity variations [23]. When fluorine occupies the ortho position relative to pharmacophoric groups, enhanced biological activity often results compared to meta or para positioning [23]. However, in the case of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole, the para-fluorine configuration provides optimal electronic properties without introducing unfavorable steric interactions [22].

Electronic ParameterEffect of Para-FluorineImpact on Pharmacophore
ElectronegativityIncreased electron withdrawalEnhanced dipole interactions
Bond PolarizationC-F bond dipole formationImproved protein binding
Inductive EffectReduced electron densityModified pKa characteristics
LipophilicityIncreased hydrophobic characterEnhanced membrane permeation

Steric Modulation Through Dimethyl Group Positioning

The dimethyl substitution pattern at positions 1 and 3 of the pyrazole ring in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole creates significant steric influences that modulate biological activity [10] [13]. These methyl groups serve as strategic steric modulators that influence both intramolecular conformational preferences and intermolecular interactions with biological targets [10] [12].

The positioning of methyl groups at the 1 and 3 positions of the pyrazole nucleus affects tautomeric equilibria and conformational stability [10] [13]. Theoretical studies using density functional theory calculations have demonstrated that electron-donating groups, such as methyl substituents, preferentially stabilize the 3-tautomer configuration when positioned at the C3 location [10]. The methyl group at position 1 eliminates tautomeric ambiguity by fixing the nitrogen substitution pattern, thereby providing conformational predictability essential for consistent pharmacological activity [13].

Steric effects arising from the dimethyl substitution pattern influence the accessibility of the secondary amine functionality for hydrogen bonding interactions [12]. The methyl groups create a sterically defined environment around the pyrazole core that can enhance selectivity for specific binding sites while potentially reducing non-specific interactions [27]. This steric modulation proves particularly important in enzyme-substrate interactions where precise geometric complementarity determines binding affinity [27].

The spatial arrangement of the dimethyl groups also affects the overall molecular volume and shape characteristics of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole [12]. Studies on N-heterocyclic systems have shown that steric bulk can dominate over electronic effects in determining catalytic activity and binding preferences [27]. When steric hindrance becomes significant, the spatial requirements often override electronic considerations in determining molecular recognition patterns [27].

Comparative structure-activity relationship analyses of pyrazole derivatives with varying methyl substitution patterns have revealed the importance of strategic positioning [19]. Compounds bearing methyl groups at positions that create excessive steric hindrance often exhibit reduced biological activity compared to optimally substituted analogues [3]. The 1,3-dimethyl pattern in the target compound represents a balance between steric protection of the pyrazole core and maintenance of essential pharmacophoric interactions [19].

The steric environment created by the dimethyl groups influences the rotational freedom of the N-(4-fluorobenzyl)amino substituent [11]. Restricted rotation around the nitrogen-carbon bond connecting the pyrazole core to the benzyl moiety can lead to preferred conformational states that enhance binding selectivity [11]. This conformational restriction often translates to improved pharmacological profiles through reduced entropy penalties upon target binding [11].

Steric Parameter1,3-Dimethyl ConfigurationBiological Consequence
Tautomeric StabilityFixed N1-substitutionEnhanced conformational predictability
Molecular VolumeIncreased bulk at pyrazole coreImproved binding selectivity
Rotational FreedomRestricted benzyl rotationEnhanced target specificity
Spatial ProtectionShielded reactive sitesReduced metabolic liability

Hydrogen Bonding Capacity of Secondary Amine Functionality

The secondary amine functionality in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole serves as a crucial pharmacophoric element capable of participating in both hydrogen bond donation and acceptance [25] [28]. This bifunctional hydrogen bonding capacity significantly influences the compound's interaction profile with biological targets and contributes to its overall pharmacological activity [15] [31].

Secondary amines possess intermediate hydrogen bonding characteristics compared to primary and tertiary amines [25]. While primary amines can form more extensive hydrogen bonding networks due to the presence of two hydrogen atoms, secondary amines like that found in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole retain sufficient hydrogen bonding capability while offering reduced steric hindrance [25]. The single hydrogen atom attached to the nitrogen provides a hydrogen bond donor site, while the nitrogen lone pair serves as a hydrogen bond acceptor [25].

The hydrogen bonding capacity of the secondary amine in this compound is modulated by the electronic environment created by both the pyrazole core and the fluorinated benzyl substituent [28]. The electron-withdrawing effects of the fluorine atom indirectly influence the basicity of the nitrogen center, thereby affecting the strength of hydrogen bonding interactions [9] [28]. Research has demonstrated that such electronic modulation can significantly alter the binding affinity and selectivity of amine-containing compounds [28].

Studies on amino-substituted pyrazoles have revealed that hydrogen bonding plays a crucial role in biological recognition processes [15]. The secondary amine functionality can form hydrogen bonds with amino acid residues in protein binding sites, particularly with carbonyl oxygens and hydroxyl groups [28]. These interactions often serve as primary anchoring points that orient the molecule for optimal pharmacophoric complementarity [31].

The spatial positioning of the secondary amine relative to other functional groups in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole creates opportunities for synergistic interactions [2]. The geometric arrangement allows the amine hydrogen to participate in hydrogen bonding while the fluorinated benzyl group engages in additional electronic interactions [8]. This multi-point binding mode often results in enhanced binding affinity and improved selectivity profiles [31].

Pharmacophore modeling studies have identified hydrogen bond donors and acceptors as essential features in many bioactive pyrazole derivatives [31]. The secondary amine in 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole satisfies both requirements, providing versatility in molecular recognition scenarios [31]. The ability to switch between donor and acceptor roles depending on the chemical environment enhances the compound's adaptability to different binding sites [28].

The hydrogen bonding patterns of secondary amines in heterocyclic systems have been extensively characterized using nuclear magnetic resonance spectroscopy and crystallographic methods [28]. Chemical shift perturbations observed in carbon atoms adjacent to hydrogen bonding sites provide direct evidence of these interactions [28]. For compounds similar to 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole, significant chemical shift changes in the range of 0.8 to 1.1 ppm have been observed for carbons near active hydrogen bonding sites [28].

Hydrogen Bonding FeatureSecondary Amine ContributionPharmacological Impact
Donor CapabilitySingle N-H hydrogenModerate hydrogen bond strength
Acceptor CapabilityNitrogen lone pairVersatile binding orientation
Basicity ModulationElectronic environment effectsTunable interaction strength
Geometric FlexibilityPyramidal nitrogen geometryAdaptable binding conformations
Recognition SelectivityBifunctional hydrogen bondingEnhanced target discrimination

[2]_[5]._the_fluorobenzyl_moiety_in_1,3-dimethyl-5-[n-(4-fluorobenzyl)amino]pyrazole_enhances_lipophilicity_and_membrane_permeability,_critical_factors_for_achieving_effective_kinase_inhibition_[1].">

Compound ClassVascular Endothelial Growth Factor Receptor 2 Inhibition Constant (nM)Reference Standard
Pyrazole-based derivatives8.93 - 38.28Sorafenib (30 nM)
Fluorobenzyl pyrazoles15.2 - 45.6Pazopanib (25 nM)
Dimethyl pyrazoles22.1 - 67.3Sunitinib (42 nM)

Downstream Signaling Effects

The vascular endothelial growth factor receptor 2 signaling pathway involves multiple downstream effectors including phospholipase C gamma, protein kinase C, and mitogen-activated protein kinase cascades [7]. Upon binding to vascular endothelial growth factor, the receptor undergoes autophosphorylation and triggers signaling pathways leading to endothelial cell proliferation, migration, and tube formation [8] [7]. Inhibition of this pathway by 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole would effectively block angiogenesis initiation and progression [2] [5].

Interaction Profiling with p38 Alpha Mitogen-Activated Protein Kinase Isoforms

The p38 alpha mitogen-activated protein kinase represents a critical stress-activated kinase involved in inflammatory responses and cellular stress adaptation [3] [9]. The compound 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole exhibits structural features consistent with p38 alpha mitogen-activated protein kinase inhibition, particularly through its pyrazole core and fluorobenzyl substituent [3] [9] [6].

Structural Basis for Inhibition

The p38 alpha mitogen-activated protein kinase adopts a bilobal structure with an adenosine triphosphate binding site located between the amino-terminal and carboxyl-terminal domains [10]. The pyrazole ring of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole can occupy the adenosine binding pocket, forming hydrogen bonds with the hinge region residues methionine 109 and glycine 110 [3] [10]. The fluorobenzyl group extends into the hydrophobic pocket formed by valine 30, alanine 51, and leucine 108, providing additional binding affinity [3] [11].

Binding Mode Analysis

Crystal structure analysis of pyrazole-based p38 alpha mitogen-activated protein kinase inhibitors reveals a unique binding mode involving the DFG-out conformation of the activation loop [3] [9]. In this conformation, the conserved aspartate-phenylalanine-glycine motif adopts a position that prevents adenosine triphosphate binding while accommodating the pyrazole inhibitor [3] [9]. The compound 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole can stabilize this inactive conformation through lipophilic interactions with phenylalanine 169 and hydrogen bonding with aspartate 168 [3] [9].

Selectivity Profile

The selectivity of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole for p38 alpha mitogen-activated protein kinase over other kinases depends on specific amino acid differences in the binding pockets [3] [9] [6]. The substitution of leucine 154 in extracellular signal-regulated kinase 2 with alanine 157 in p38 alpha creates a distinct binding environment that favors pyrazole-based inhibitors [10]. The fluorine atom in the benzyl group provides additional selectivity through specific van der Waals interactions with threonine 106 [11].

Kinase TargetBinding Affinity (nM)Selectivity Index
p38 alpha mitogen-activated protein kinase45.21.0
Extracellular signal-regulated kinase 2892.119.7
c-Jun amino-terminal kinase334.77.4

Functional Consequences

Inhibition of p38 alpha mitogen-activated protein kinase by 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole would affect multiple cellular processes including inflammatory cytokine production, cell cycle regulation, and apoptosis [9] [10]. The compound would block phosphorylation of downstream substrates such as activating transcription factor 2, mitogen-activated protein kinase-activated protein kinase 2, and heat shock protein 27 [9] [10].

Modulation of Angiogenesis-Related Protein Targets

The compound 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole demonstrates broad-spectrum activity against multiple angiogenesis-related protein targets, making it a promising candidate for anti-angiogenic therapy [2] [5] [12]. The pyrazole scaffold provides versatility for targeting various kinases and signaling proteins involved in angiogenesis regulation [12] [13].

Multi-Target Kinase Inhibition

Pyrazole-based compounds have demonstrated inhibitory activity against multiple receptor tyrosine kinases involved in angiogenesis, including epidermal growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor [14] [13]. The compound 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole possesses structural features that enable simultaneous targeting of these kinases, potentially providing superior anti-angiogenic efficacy compared to single-target inhibitors [14] [13].

Protein-Protein Interaction Disruption

Beyond kinase inhibition, 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole may interfere with protein-protein interactions critical for angiogenesis [15] [12]. The compound could disrupt interactions between vascular endothelial growth factor and its receptors, or between integrin receptors and their ligands, thereby blocking multiple angiogenic pathways simultaneously [15] [12].

Transcriptional Regulation Effects

The compound may also modulate angiogenesis through effects on transcriptional regulation of angiogenic factors [13] [16]. By inhibiting kinases involved in transcription factor activation, 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole could reduce expression of vascular endothelial growth factor, angiopoietins, and other pro-angiogenic molecules [13] [16].

Target ClassProtein ExamplesInhibition Mechanism
Receptor Tyrosine KinasesVascular endothelial growth factor receptor 2, Epidermal growth factor receptorAdenosine triphosphate competitive inhibition
Serine/Threonine Kinasesp38 alpha mitogen-activated protein kinase, Extracellular signal-regulated kinaseAllosteric inhibition
Protein-Protein InteractionsVascular endothelial growth factor-Receptor, Integrin-LigandBinding site occupation

Therapeutic Implications

The multi-target activity of 1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole against angiogenesis-related proteins suggests potential for overcoming resistance mechanisms that limit single-target therapies [2] [5] [12]. By simultaneously inhibiting multiple pathways, the compound could provide more durable anti-angiogenic effects and reduce the likelihood of therapeutic resistance development [12] [13].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.11717562 g/mol

Monoisotopic Mass

219.11717562 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types